1-fluoro-2-[(E)-2-nitroethenyl]benzene
Description
Positioning within the Landscape of Fluorinated Nitro-Organic Compounds
1-fluoro-2-[(E)-2-nitroethenyl]benzene belongs to the class of fluorinated nitro-organic compounds, specifically β-fluoro-β-nitrostyrenes. This class of compounds is of significant interest in modern organic synthesis. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry and materials science.
Fluorinated nitro-organic compounds are valued as versatile synthetic intermediates. The nitro group serves as a strong electron-withdrawing group, activating the molecule for various transformations, while also being a precursor to other functional groups, such as amines. The fluorine atom adds another layer of functionality and influences the reactivity and properties of the final products. For instance, β-fluoro-β-nitrostyrenes have been utilized as key building blocks in Diels-Alder reactions to construct complex monofluorinated bicyclic systems like norbornenes. nih.govchemrxiv.org They also participate in Michael addition reactions, serving as precursors for the synthesis of monofluorinated pyrrole (B145914) derivatives. mdpi.com The strategic placement of both a fluorine atom and a nitro group creates a unique chemical entity that bridges the fields of organofluorine chemistry and nitro compound chemistry.
Rationale for Dedicated Academic Investigation
The academic investigation into this compound and related compounds is driven by their utility as versatile building blocks in organic synthesis. The unique reactivity imparted by the combination of the fluoro and nitrovinyl functionalities makes them attractive starting materials for constructing a wide array of complex, monofluorinated molecules. mdpi.com
Research has demonstrated their application in various synthetic transformations:
Cycloaddition Reactions: β-Fluoro-β-nitrostyrenes are effective dienophiles in [4+2] Diels-Alder cycloadditions with cyclic dienes, providing access to novel monofluorinated norbornenes and other bicyclic structures. nih.govchemrxiv.org
Michael Additions: The electron-deficient nature of the double bond makes these compounds excellent Michael acceptors. They react with nucleophiles like pyrroles and active methylene (B1212753) compounds to form new carbon-carbon bonds, leading to the synthesis of functionalized fluorinated products. mdpi.combohrium.com
Heterocycle Synthesis: They are valuable precursors for synthesizing fluorinated heterocyclic compounds. For example, their reaction with isocyanoacetates in the Barton-Zard reaction provides a route to functionalized 4-fluoropyrroles. bohrium.com
The ability to introduce a fluorine atom into a specific position within a complex molecular framework is of high strategic importance, particularly in the development of new pharmaceuticals and agrochemicals. Therefore, the study of this compound and its analogues contributes to the expansion of the synthetic chemist's toolkit for creating novel organofluorine compounds.
Historical Context of Related Nitrostyrene (B7858105) Derivatives in Synthesis
Nitrostyrene derivatives have a long and significant history in organic synthesis, serving as pivotal intermediates for over a century. The primary method for their synthesis is the Henry reaction, also known as the nitro-aldol reaction, which was first discovered by the Belgian chemist Louis Henry in 1895. youtube.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229), followed by dehydration to yield the nitrostyrene. youtube.comorgsyn.org
Historically, β-nitrostyrene was prepared by condensing benzaldehyde (B42025) and nitromethane using an alkali catalyst, a method reported by Thiele in 1899. orgsyn.org Throughout the 20th century, nitrostyrenes became recognized as highly versatile synthetic precursors. acs.org Their electron-deficient double bond makes them susceptible to a variety of nucleophilic addition reactions.
A notable application of nitrostyrenes is in the reduction to phenethylamines. This transformation gained prominence through the work of chemist Alexander Shulgin, who extensively used substituted nitrostyrenes as the final precursors in the synthesis of numerous psychoactive phenethylamine (B48288) derivatives, which are reduced to the target amines using reagents like lithium aluminum hydride. youtube.comwikipedia.org Beyond this specific application, nitrostyrenes are used in the synthesis of dyes and industrial chemicals like slimicides. wikipedia.org Their rich reaction chemistry and accessibility have cemented their status as fundamental building blocks in the field of organic synthesis. bohrium.com
Properties
CAS No. |
192818-72-7 |
|---|---|
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 1 Fluoro 2 E 2 Nitroethenyl Benzene
Direct Construction of the Nitroethenyl Moiety
This approach focuses on forming the Cα=Cβ double bond of the nitroethenyl side chain, starting from a fluorinated aromatic precursor. The most common methods for this transformation are based on classical carbonyl condensation chemistry.
Henry Condensation-Type Approaches
The Henry reaction, or nitro-aldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.orgscirp.org For the synthesis of 1-fluoro-2-[(E)-2-nitroethenyl]benzene, this approach utilizes 2-fluorobenzaldehyde and nitromethane (B149229) as the primary starting materials.
The reaction proceeds in two main steps:
Addition: A base abstracts a proton from nitromethane to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde, yielding a β-nitro alcohol intermediate (2-fluoro-β-nitrophenylethanol).
Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, typically under acidic or basic conditions, to yield the final nitroalkene product. The elimination of water is facilitated by the acidity of the proton alpha to the nitro and phenyl groups.
Control of the stereochemistry to favor the desired (E)-isomer is a critical aspect of this synthesis. The dehydration step often yields a mixture of (E) and (Z) isomers, with the trans-(E) isomer generally being the thermodynamically more stable product. Reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield of the (E)-isomer. scirp.org
| Reactant A | Reactant B | Base/Catalyst | Key Intermediate | Product |
| 2-Fluorobenzaldehyde | Nitromethane | Amine bases (e.g., ethylenediammonium diacetate), NaOH, KOH | 1-(2-Fluorophenyl)-2-nitroethanol | This compound |
Wittig and Related Olefination Strategies
The Wittig reaction provides a powerful and widely used method for alkene synthesis from carbonyl compounds. lumenlearning.commasterorganicchemistry.com This strategy involves the reaction of an aldehyde, in this case, 2-fluorobenzaldehyde, with a phosphorus ylide (a phosphorane). To synthesize the nitroethenyl moiety, a ylide bearing a nitro group is required.
The key steps are:
Ylide Formation: A suitable phosphonium salt, such as (nitromethyl)triphenylphosphonium halide, is prepared by the SN2 reaction of triphenylphosphine with a halonitromethane. This salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic phosphonium ylide. openstax.org
Olefination: The ylide reacts with 2-fluorobenzaldehyde. The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This intermediate decomposes to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org
A significant related strategy is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.com The HWE reagent, such as diethyl (nitromethyl)phosphonate, is typically more reactive than the corresponding Wittig reagent and offers several advantages. Notably, the water-soluble phosphate byproduct is more easily removed during workup than triphenylphosphine oxide. Furthermore, HWE reactions involving stabilized carbanions (as is the case with the nitro-substituted phosphonate) are known to exhibit high selectivity for the (E)-alkene, making this a preferred method for obtaining the target isomer. wikipedia.orgorganic-chemistry.org
| Carbonyl Component | Ylide/Phosphonate Precursor | Base | Reaction Type | Key Advantage |
| 2-Fluorobenzaldehyde | (Nitromethyl)triphenylphosphonium halide | Strong base (e.g., BuLi) | Wittig | Widely applicable |
| 2-Fluorobenzaldehyde | Diethyl (nitromethyl)phosphonate | Weaker base (e.g., NaH, DBU) | HWE | High (E)-selectivity, easier purification |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, offers a robust alternative for forming the crucial C-C bond between the aromatic ring and the ethenyl group.
Heck-Type Coupling Reactions for C-C Bond Formation
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.org To synthesize this compound, this reaction would couple a 2-fluoro-substituted aryl halide with nitroethene.
A typical reaction protocol involves:
Aryl Halide: 1-Bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene.
Alkene: Nitroethene.
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂).
Base: A base such as triethylamine (Et₃N) or a carbonate (e.g., Cs₂CO₃) is required to neutralize the hydrogen halide produced during the reaction.
Ligand: Often, a phosphine ligand is used to stabilize the palladium catalyst, though ligand-free conditions have also been developed. rsc.org
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the active Pd(0) catalyst. nih.gov This method generally shows high stereoselectivity for the trans-(E) product. A similar procedure for the synthesis of the 4-fluoro isomer has been reported, reacting 1-bromo-4-fluorobenzene with nitroethene in the presence of palladium acetate, cesium carbonate, and tetrabutylammonium bromide in DMF. nih.gov
| Aryl Halide | Alkene | Catalyst | Base | Solvent |
| 1-Bromo-2-fluorobenzene | Nitroethene | Pd(OAc)₂ | Cs₂CO₃ | DMF |
Other Palladium-Mediated Methodologies
Beyond the standard Heck reaction, other palladium-mediated strategies can be envisioned. For instance, palladium-catalyzed fluoroarylation of alkenes represents a three-component coupling approach where an alkene, an arylboronic acid, and a fluorine source are combined. escholarship.org While this is typically used to generate benzylic fluorides, variations in the catalytic system could potentially be adapted.
Additionally, Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, could theoretically be employed. mdpi.com This would require a precursor like (E)-1-bromo-2-nitroethene to be coupled with 2-fluorophenylboronic acid. However, the synthesis and stability of the vinyl halide precursor make this a less direct route compared to the Heck reaction. Palladium-catalyzed C-F bond activation in highly fluorinated nitrobenzenes has also been demonstrated in Suzuki-Miyaura reactions, suggesting that under specific conditions, a C-F bond ortho to the nitro group could be a site for coupling, although this is less common. nih.gov
Introduction of the Fluoro Substituent
An alternative synthetic strategy involves forming the nitroethenylbenzene core first, followed by the introduction of the fluorine atom onto the aromatic ring. This approach relies on standard aromatic substitution reactions where the directing effects of the substituents are crucial. Another common and often more practical approach is to begin the synthesis with an already fluorinated starting material.
Fluorination via Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction can be used to replace a suitable leaving group (such as -Cl or -NO₂) with a fluoride ion (from sources like KF or CsF). libretexts.org For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net The (E)-2-nitroethenyl group is a powerful electron-withdrawing and deactivating group. If one were to start with a precursor like 1-chloro-2-[(E)-2-nitroethenyl]benzene, the nitroethenyl group would activate the para position for nucleophilic attack, but its effect on the ortho position is less pronounced, making this a challenging transformation.
Fluorination via Diazonium Salts (Balz-Schiemann Reaction): The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. wikipedia.orgorganic-chemistry.org This process involves the conversion of a primary aromatic amine to a diazonium salt, followed by treatment with a fluoride source, typically tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). The resulting diazonium fluoroborate salt is then thermally or photochemically decomposed to yield the aryl fluoride. scientificupdate.comnih.gov This route would require the synthesis of 2-amino-[(E)-2-nitroethenyl]benzene as a precursor.
Synthesis from Pre-fluorinated Starting Materials: This is the most strategically sound and frequently employed approach. The synthesis begins with a commercially available or readily prepared fluorinated benzene (B151609) derivative, ensuring the fluorine atom is in the correct position from the outset. Key precursors for the methods described above include:
2-Fluorobenzaldehyde: Used in Henry and Wittig-type reactions. It can be synthesized via the oxidation of 2-fluorobenzyl alcohol or the hydrolysis of 2-fluorobenzylidene chloride, which is derived from the chlorination of 2-fluorotoluene. guidechem.comgoogle.com
1-Bromo-2-fluorobenzene: Used in Heck-type reactions. A common preparation involves the Sandmeyer or Balz-Schiemann reaction starting from 2-fluoroaniline or 2-bromoaniline, respectively. orgsyn.org For example, 2-bromoaniline can be converted to its diazonium salt, which is then subjected to a Schiemann reaction to replace the diazo group with fluorine. orgsyn.org
Electrophilic Fluorination on Precursors
Electrophilic fluorination is a primary method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, the precursor would typically be (E)-2-(2-nitrophenyl)ethene or a related derivative that can be fluorinated.
The choice of fluorinating agent is critical for the success of the reaction. Modern electrophilic fluorinating reagents are predominantly N-F compounds, which offer greater stability, safety, and ease of handling compared to elemental fluorine or oxygen-fluorine reagents. wikipedia.org Commonly employed reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor® (F-TEDA-BF4). wikipedia.orgbrynmawr.edunih.gov These reagents work by delivering an electrophilic fluorine atom ("F+") to a nucleophilic carbon on the aromatic ring. wikipedia.org
The mechanism of electrophilic aromatic fluorination is still a subject of discussion, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The regioselectivity of the fluorination on a substituted benzene ring is directed by the existing substituents. In the case of a precursor like (E)-1-(2-nitrophenyl)ethene, the nitro group is a meta-director, while the ethenyl group is an ortho-, para-director. The interplay of these directing effects would need to be carefully managed to achieve the desired 1,2-substitution pattern.
Table 1: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| N-fluorobenzenesulfonimide | NFSI | Mild fluorinating reagent with a broad substrate scope. brynmawr.edu |
| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective electrophilic fluorine source. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies involving Halogen Exchange
Nucleophilic Aromatic Substitution (SNAr) provides a powerful alternative route for synthesizing fluorinated aromatic compounds. youtube.com This strategy is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. youtube.com For the synthesis of this compound, a common precursor would be 1-chloro-2-[(E)-2-nitroethenyl]benzene or 1-bromo-2-[(E)-2-nitroethenyl]benzene.
The reaction involves the displacement of a halogen (e.g., Cl, Br) by a fluoride ion, typically from an alkali metal fluoride salt like potassium fluoride (KF). google.comresearchgate.net The strong electron-withdrawing effect of the ortho-nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. youtube.com
Reaction conditions for halogen exchange (Halex) reactions often require high temperatures and polar aprotic solvents, such as sulfolane or N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the fluoride ion. google.comresearchgate.netgoogle.com The use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts or crown ethers, can significantly improve reaction rates and yields by facilitating the transfer of fluoride ions into the organic phase. google.comresearchgate.net
Table 2: Example of SNAr Halogen Exchange for Fluoronitrobenzene Synthesis
| Starting Material | Reagent | Solvent | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| 2-chloronitrobenzene | Potassium Fluoride (KF) | Sulfolane | 18-crown-6 ether | 240°C | 2-fluoronitrobenzene | 87.2% |
Control of Stereochemistry: Achieving (E)-Isomer Selectivity
The synthesis of this compound requires specific control over the geometry of the carbon-carbon double bond to selectively obtain the (E)-isomer (trans). The most common method for constructing the nitroethenyl side chain is the Henry reaction (or nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.
In this case, the reaction would occur between 2-fluorobenzaldehyde and nitromethane. This condensation is typically base-catalyzed and initially forms a nitroaldol intermediate. The subsequent dehydration of this intermediate yields the final β-nitrostyrene product. The dehydration step is crucial for establishing the stereochemistry of the double bond. Generally, the elimination of water proceeds in a way that leads to the thermodynamically more stable (E)-isomer as the major product. The planarity and extended conjugation of the (E)-isomer contribute to its greater stability over the (Z)-isomer. nih.govresearchgate.net
Alternative methods for stereoselective alkene synthesis, such as the Julia-Kocienski olefination, have also been developed to produce conjugated fluoro enynes with high (E)-stereoselectivity. nih.gov While not directly applied to this specific compound in the reviewed literature, these methods represent advanced strategies for ensuring high isomeric purity. nih.gov X-ray crystallography studies on analogous compounds, such as 1-fluoro-4-[(E)-2-nitrovinyl]benzene, have confirmed the trans conformation across the C=C bond, supporting the thermodynamic preference for the (E)-isomer in these structures. nih.govresearchgate.net
Green Chemistry Considerations in Synthesis
Applying the principles of green chemistry to the synthesis of this compound involves optimizing reaction pathways to minimize environmental impact. Key considerations include the choice of solvents, reagents, and catalysts, as well as energy efficiency and waste reduction.
In the context of SNAr halogen exchange reactions, while solvents like DMF and sulfolane are effective, their high boiling points and potential toxicity are drawbacks. Research into greener solvent alternatives is an ongoing area of interest in synthetic chemistry. The use of phase-transfer catalysts can improve reaction efficiency, potentially allowing for lower reaction temperatures and reduced energy consumption. researchgate.net
For electrophilic fluorination, a significant green advancement has been the development of stable, solid N-F reagents like Selectfluor®, which are safer to handle than gaseous elemental fluorine. wikipedia.org However, the synthesis of these reagents themselves can be complex and may not always align with green chemistry principles.
A truly green synthetic process would aim to reduce the number of synthetic steps, utilize non-toxic and renewable starting materials, employ catalytic rather than stoichiometric reagents, and generate minimal waste. eurekalert.org For instance, developing a catalytic method that avoids harsh conditions and hazardous solvents would represent a significant step toward a more sustainable synthesis of this compound. eurekalert.org
Chemical Transformations and Mechanistic Investigations of 1 Fluoro 2 E 2 Nitroethenyl Benzene
Reactivity of the Nitroethenyl Functional Group
The fluorine atom on the benzene (B151609) ring and the nitro group on the ethenyl side chain significantly influence the molecule's electronic properties and reactivity. The primary site of reaction is the conjugated system of the nitroethenyl group, which readily engages with a diverse range of reactants.
Nucleophilic Addition Reactions
The pronounced electrophilicity of the β-carbon in the nitroethenyl group makes it highly susceptible to attack by nucleophiles. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.
The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of 1-fluoro-2-[(E)-2-nitroethenyl]benzene. In this process, a soft nucleophile adds to the β-carbon of the nitroalkene. The asymmetric conjugate addition of nucleophiles to nitroalkenes is a powerful method for creating highly functionalized chiral building blocks. dntb.gov.ua Organocatalysis is frequently employed to achieve high enantioselectivity in these transformations. dntb.gov.uaolemiss.edu For instance, the conjugate addition of nitrogen-based nucleophiles like trimethylsilyl (B98337) azide (B81097) can be catalyzed by organocatalysts to form a carbon-nitrogen bond asymmetrically. olemiss.edu
The reaction of various nucleophiles with substituted nitroalkenes, including fluorinated variants, has been explored. A highly enantioselective Michael addition of 2-fluoro-1,3-diketones to nitroalkenes has been developed, yielding adducts with excellent enantioselectivities. dntb.gov.ua
Table 1: Examples of Michael Addition Reactions with Nitroalkenes
| Nucleophile | Catalyst | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-1,3-diketones | Chiral Organocatalyst | Functionalized Fluoro-isosteres | Good | Excellent | dntb.gov.ua |
| Acetylacetone | (S)-Quininamine-based Organocatalyst | Michael Adduct | - | Up to 72% | dntb.gov.ua |
This table presents generalized findings for fluoronitroalkenes as specific data for this compound was not available.
Organometallic reagents, such as Grignard reagents and organocuprates, can also add to the activated double bond of this compound. The mode of addition, either 1,2-addition to the nitro group or 1,4-conjugate addition to the alkene, is influenced by the nature of the organometallic reagent and the reaction conditions. libretexts.org Stronger, more basic nucleophiles like Grignard reagents tend to favor irreversible 1,2-addition, while softer nucleophiles like organocuprates typically favor the thermodynamically more stable 1,4-addition product. libretexts.org This reactivity allows for the introduction of a wide range of alkyl and aryl substituents.
Cycloaddition Reactions
The double bond of the nitroethenyl group can also participate as a dipolarophile or dienophile in cycloaddition reactions, providing a direct route to complex cyclic and heterocyclic structures.
This compound acts as an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. beilstein-journals.orgnih.gov Its reaction with cyclic 1,3-dienes has been investigated, leading to the synthesis of novel monofluorinated bicyclic compounds. beilstein-journals.org For example, the reaction with 1,3-cyclopentadiene proceeds smoothly at elevated temperatures to give monofluorinated norbornene adducts in high yields as a mixture of exo and endo isomers. beilstein-journals.org The reaction with 1,3-cyclohexadiene (B119728) similarly yields monofluorinated bicyclo[2.2.2]oct-2-enes. beilstein-journals.orgnih.gov
The stereochemical outcome of these reactions is a key aspect, with the formation of both endo and exo products being typical. Computational studies have shown that for the reaction with cyclopentadiene (B3395910), the transition state leading to the endo isomer is generally lower in energy. beilstein-journals.org
Table 2: Diels-Alder Reactions of β-Fluoro-β-nitrostyrenes with Cyclic Dienes
| Diene | Reaction Conditions | Product | Yield | Isomer Ratio (endo/exo) | Reference |
|---|---|---|---|---|---|
| 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated Norbornene | Up to 97% | Mixture | beilstein-journals.org |
This table is based on data for various β-fluoro-β-nitrostyrenes, which are structurally analogous to this compound.
The electron-deficient alkene in this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. researchgate.netresearchgate.net Fluoronitroalkenes have been shown to react with various 1,3-dipoles, including nitrones and azomethine ylides, to produce functionalized fluoroalkyl heterocycles like isoxazolidines and pyrrolidines with high regiocontrol and diastereocontrol. researchgate.net
These reactions are synthetically valuable; for example, the cycloaddition with in-situ prepared hydrazones can be used to access 4-fluoropyrazoles. olemiss.edu A characteristic feature of some of these cycloadditions, particularly with nitrones, can be their reversibility, which allows for thermodynamic control over the diastereoselectivity of the process. mdpi.com
Table 3: 1,3-Dipolar Cycloaddition Reactions with Fluoronitroalkenes
| 1,3-Dipole | Product Heterocycle | Key Features | Reference |
|---|---|---|---|
| Nitrones | Isoxazolidine | Good to excellent yields, high regiocontrol, high diastereocontrol | researchgate.net |
| Azomethine Ylides | Pyrrolidine (B122466) | Good to excellent yields, high regiocontrol, high diastereocontrol | researchgate.net |
This table presents generalized findings for fluoronitroalkenes as specific data for this compound was not available.
Other Higher-Order Cycloadditions
Currently, there is a lack of specific research in the peer-reviewed literature detailing higher-order cycloaddition reactions, such as [6+4] or [8+2] cycloadditions, involving this compound. This area of its chemistry remains largely unexplored.
Reduction Reactions
The reduction of this compound can be directed towards either the alkene or the nitro group, depending on the reagents and reaction conditions employed.
The selective reduction of the carbon-carbon double bond in the nitroethenyl substituent to yield 1-fluoro-2-(2-nitroethyl)benzene can be achieved using various reducing agents. While specific studies on this exact molecule are not prevalent, analogous transformations on similar β-nitrostyrenes provide insight into effective methodologies. Reagents such as sodium borohydride (B1222165) (NaBH4) are commonly used for this purpose. The reaction proceeds via the conjugate addition of a hydride to the electron-deficient alkene.
Table 1: Selective Alkene Reduction Conditions (Hypothetical based on similar structures)
| Reagent | Solvent | Temperature (°C) | Product |
|---|---|---|---|
| Sodium Borohydride | Ethanol/Water | 0 - 25 | 1-fluoro-2-(2-nitroethyl)benzene |
Note: This data is illustrative and based on general reactivity patterns of similar compounds.
The reduction of the nitro group in nitroarenes is a fundamental transformation in organic synthesis. masterorganicchemistry.com For this compound, this can lead to the formation of 2-[(E)-2-aminoethenyl]-1-fluorobenzene or other nitrogen-containing derivatives. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.com
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly effective method. masterorganicchemistry.comwikipedia.org Another widely used method involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com These methods are generally robust for the reduction of nitroarenes to the corresponding anilines. masterorganicchemistry.com It is important to note that under certain conditions, such as with lithium aluminum hydride (LiAlH4), the reduction of aromatic nitro groups can lead to the formation of azo compounds. masterorganicchemistry.com
The reduction can also proceed through intermediate species such as hydroxylamines. wikipedia.orgresearchgate.net For instance, the reduction of nitrobenzene (B124822) can yield N-phenylhydroxylamine as an intermediate. researchgate.net The choice of reducing agent and reaction conditions can allow for the selective formation of these intermediates. wikipedia.org For example, zinc dust with ammonium (B1175870) chloride can be used for the reduction of nitro compounds to hydroxylamines. wikipedia.org
Table 2: Reagents for Nitro Group Reduction
| Reagent System | Product |
|---|---|
| H₂, Pd/C | 2-[(E)-2-aminoethenyl]-1-fluorobenzene |
| Fe, HCl | 2-[(E)-2-aminoethenyl]-1-fluorobenzene |
| SnCl₂, HCl | 2-[(E)-2-aminoethenyl]-1-fluorobenzene |
Oxidative Transformations
Detailed studies on the oxidative transformations of this compound are not widely available in the current literature. Potential reactions could include oxidative cleavage of the double bond to yield 2-fluorobenzaldehyde, though this would compete with potential oxidation of other parts of the molecule.
Reactivity of the Fluorobenzene (B45895) Ring
The fluorobenzene ring in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the ortho-nitroethenyl group.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the nitro group, particularly in the ortho position, strongly activates the ring for this type of reaction. stackexchange.comlibretexts.org The electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The rate of SNAr is significantly higher for ortho and para substituted halonitrobenzenes compared to the meta isomer because the negative charge of the intermediate can be delocalized onto the nitro group through resonance. stackexchange.comlibretexts.org In the case of 1-fluoro-2-nitrobenzene (B31998), the inductive effect of the nitro group is also more pronounced from the ortho position, further increasing the reaction rate. stackexchange.com Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. nih.gov
Various nucleophiles can displace the fluorine atom. For example, reaction with amines, alkoxides, or thiolates would lead to the corresponding substituted products.
Table 3: Examples of SNAr Reactions on the Related 1-fluoro-2-nitrobenzene
| Nucleophile | Product | Reference |
|---|---|---|
| Amidines | N-Arylguanidines/N-Arylamidines | researchgate.net |
These examples with the closely related 1-fluoro-2-nitrobenzene illustrate the feasibility and synthetic utility of SNAr reactions on this scaffold. The additional conjugation from the ethenyl linker in the target molecule is expected to further enhance this reactivity.
Influence of the Ortho-Nitroethenyl Substituent on Reactivity
The reactivity of an aryl halide in SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups are crucial for activating the ring towards nucleophilic attack. In the case of this compound, the ortho-nitroethenyl group plays a significant role in this activation.
The nitro group within the nitroethenyl substituent is a powerful electron-withdrawing group due to both inductive and resonance effects. Its presence significantly lowers the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. Specifically, the ortho and para positions relative to the nitro group are the most activated. In this molecule, the fluorine atom is in the ortho position to the nitroethenyl substituent, a favorable arrangement for SNAr.
The extended conjugation of the nitroethenyl group further enhances this electron-withdrawing effect. The delocalization of the π-electrons across the ethenyl bridge and into the nitro group creates a more potent electron sink than a simple nitro group. This extended conjugation helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction proceeds. pressbooks.pubmasterorganicchemistry.com
The planarity of the this compound molecule, with a root mean square deviation for non-hydrogen atoms of approximately 0.019 Å, facilitates effective overlap of the π-orbitals, which is essential for the resonance stabilization of the Meisenheimer complex.
Mechanisms of SNAr Reactions
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pubbyjus.com
Step 1: Nucleophilic Addition
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the fluorine atom). This attack is the slow, rate-determining step of the reaction. The aromaticity of the benzene ring is temporarily broken, and a resonance-stabilized carbanionic intermediate, the Meisenheimer complex, is formed. libretexts.org
The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitroethenyl group. The resonance structures show that the negative charge can be accommodated by the oxygen atoms of the nitro group, which significantly stabilizes the intermediate. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. pressbooks.publibretexts.org
Step 2: Elimination of the Leaving Group
In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the benzene ring and results in the formation of the final substitution product. Fluorine is a good leaving group in SNAr reactions, in part due to its high electronegativity which polarizes the C-F bond, making the carbon atom more electrophilic.
Electrophilic Aromatic Substitution (EAS)
While the electron-withdrawing nature of the substituents in this compound makes it highly susceptible to nucleophilic attack, it has the opposite effect on electrophilic aromatic substitution (EAS) reactions.
Deactivation and Regioselectivity Induced by Substituents
Both the fluorine atom and the nitroethenyl group are deactivating for electrophilic aromatic substitution, meaning they make the benzene ring less reactive towards electrophiles than unsubstituted benzene.
Fluorine: Halogens are an interesting case in EAS as they are deactivating yet ortho-, para-directing. The inductive effect of the highly electronegative fluorine atom withdraws electron density from the ring, making it less nucleophilic. However, the lone pairs on the fluorine atom can be donated to the ring through resonance, which preferentially stabilizes the carbocation intermediate (the sigma complex or arenium ion) when the electrophile attacks at the ortho or para positions.
Nitroethenyl Group: The nitroethenyl group is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It pulls electron density away from the aromatic ring, significantly reducing its nucleophilicity and thus its reactivity towards electrophiles. This deactivation is more pronounced than that of a simple nitro group due to the extended conjugation. The nitroethenyl group is a meta-director. When an electrophile attacks the ring, the positive charge of the sigma complex is destabilized if it is adjacent to the electron-withdrawing group. Attack at the meta position keeps the positive charge further away from the deactivating group, resulting in a more stable intermediate compared to ortho or para attack.
Given the presence of both a deactivating ortho-, para-director (fluorine) and a strongly deactivating meta-director (nitroethenyl group), predicting the regioselectivity of an EAS reaction on this compound can be complex. The powerful deactivating effect of the nitroethenyl group would likely dominate, making any EAS reaction very difficult to achieve under standard conditions. If a reaction were to occur, the electrophile would most likely be directed to the positions that are meta to the nitroethenyl group and ortho/para to the fluorine atom.
Friedel-Crafts Type Reactions (Limitations and Scope)
Friedel-Crafts reactions, which include Friedel-Crafts alkylation and acylation, are a class of EAS reactions that are particularly sensitive to the electronic nature of the aromatic substrate. These reactions typically fail with strongly deactivated aromatic rings.
The presence of the potent electron-withdrawing nitroethenyl group on the benzene ring of this compound imposes severe limitations on the feasibility of Friedel-Crafts reactions. The aromatic ring is rendered too electron-poor to effectively attack the carbocation or acylium ion intermediates generated in these reactions.
Furthermore, the nitro group itself can interact with the Lewis acid catalyst (e.g., AlCl₃) commonly used in Friedel-Crafts reactions. The lone pairs on the oxygen atoms of the nitro group can coordinate with the Lewis acid, leading to the formation of a complex. This complexation further deactivates the ring and can lead to catalyst poisoning.
Therefore, the scope of Friedel-Crafts type reactions with this compound is extremely limited, and such reactions are generally not expected to proceed under conventional conditions.
Cascade and Tandem Reactions Involving this compound
The unique arrangement of functional groups in this compound makes it an interesting substrate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient in building molecular complexity.
A potential cascade sequence could be initiated by a nucleophilic aromatic substitution at the fluorine-bearing carbon. The newly introduced nucleophile could then participate in a subsequent intramolecular reaction with the nitroethenyl moiety. For example, if the incoming nucleophile contains a suitable functional group, it could undergo a Michael addition to the electron-deficient double bond of the nitroethenyl group or react with the nitro group itself after a reduction step.
The design of such cascade reactions would depend on the careful choice of the nucleophile and the reaction conditions to control the sequence of events and achieve the desired complex molecular architecture.
Catalytic Transformations
Catalytic methods offer powerful tools for the selective transformation of functional groups within a molecule. For this compound, several catalytic transformations can be envisioned.
Reduction of the Nitro Group:
The nitro group is readily reduced to an amino group using a variety of catalytic hydrogenation methods. researchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, with hydrogen gas as the reductant. The reduction of the nitroethenyl group can proceed in a stepwise manner, potentially allowing for the selective formation of the corresponding nitroalkane or the hydroxylamine (B1172632) intermediate under carefully controlled conditions. The resulting aminostyrene derivative would be a versatile building block for further synthetic elaborations.
Table 1: Potential Catalytic Reductions of the Nitroethenyl Group
| Catalyst | Reductant | Potential Product(s) |
|---|---|---|
| Pd/C | H₂ | 1-fluoro-2-(2-aminoethyl)benzene |
| PtO₂ | H₂ | 1-fluoro-2-(2-aminoethyl)benzene |
| Raney Ni | H₂ | 1-fluoro-2-(2-aminoethyl)benzene |
Hydrogenation of the Alkene:
The carbon-carbon double bond of the ethenyl group can also be selectively hydrogenated. Catalytic hydrogenation using catalysts like Pd/C can reduce the double bond to a single bond, yielding 1-fluoro-2-(2-nitroethyl)benzene. The conditions for this reaction would need to be carefully controlled to avoid the simultaneous reduction of the nitro group.
Cross-Coupling Reactions:
While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, it can undergo transformations like the Suzuki or Stille coupling. These reactions would allow for the formation of a new carbon-carbon bond at the position of the fluorine atom, introducing alkyl, aryl, or vinyl groups. This would require specialized catalyst systems, often involving palladium or nickel complexes with carefully designed ligands.
Table 2: Potential Catalytic Cross-Coupling Reactions
| Reaction Type | Catalyst System | Potential Product |
|---|---|---|
| Suzuki Coupling | Pd or Ni catalyst, base | 1-Aryl-2-[(E)-2-nitroethenyl]benzene |
These catalytic transformations highlight the synthetic versatility of this compound, enabling its conversion into a variety of other functionalized aromatic compounds.
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. For this compound, organocatalysis primarily facilitates asymmetric conjugate additions, where the nitroalkene acts as a Michael acceptor.
A variety of organocatalysts, including proline derivatives, peptides, and thioureas, have been successfully employed in the asymmetric Michael addition of nucleophiles to nitrostyrenes. mdpi.com These catalysts activate the substrates through the formation of iminium ions, enamines, or by establishing hydrogen-bonding interactions. For instance, chiral prolinamide organocatalysts have been shown to effectively catalyze the asymmetric addition of aldehydes to nitroalkenes, yielding γ-nitroaldehydes with high enantioselectivity. mdpi.com Similarly, peptide-based catalysts have demonstrated efficacy in the conjugate addition of aldehydes to trans-β-nitrostyrenes. mdpi.com
The addition of ketones to β-nitrostyrenes can be catalyzed by pyrrolidine-based organocatalysts. mdpi.com The stereochemical outcome of these reactions is often influenced by the catalyst structure and the reaction conditions. For example, the use of a sulfonamide-modified pyrrolidine catalyst for the addition of cyclohexanone (B45756) and acetone (B3395972) to trans-β-nitrostyrene showed that the presence of additives like water or acetic acid can either improve or diminish the yield and enantioselectivity depending on the nucleophile. mdpi.com
Cinchona alkaloid-derived catalysts are particularly effective in promoting asymmetric conjugate additions. nih.govnih.gov These catalysts, often employed under phase-transfer conditions, can facilitate the Michael addition of various nucleophiles to activated alkenes, including those bearing fluorine substituents. nih.govnih.gov The mechanism typically involves the formation of a chiral ion pair between the catalyst and the nucleophile, which then attacks the electrophilic double bond of the nitroalkene from a specific face, leading to high stereocontrol.
Table 1: Examples of Organocatalyzed Michael Additions to Nitrostyrenes
| Nucleophile | Catalyst Type | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Aldehydes | l-prolinamides, Peptides | γ-Nitroaldehydes | High yields and enantioselectivities are achievable. | mdpi.com |
| Ketones | Pyrrolidine-based catalysts | γ-Nitroketones | Reaction outcomes can be sensitive to additives. | mdpi.com |
| Fluorooxindoles | Cinchona alkaloid derivatives | Functionalized fluorooxindoles | High yields, enantioselectivities, and diastereoselectivities. | nih.gov |
| Nitroalkanes | Imidazoline catalysts | Tertiary nitrocompounds | Highly enantioselective 1,4-addition reactions. | nih.gov |
Metal-Mediated Catalysis
Metal catalysts offer a diverse range of reactivity for the transformation of this compound, enabling reactions such as reductions, cross-couplings, and cycloadditions.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been used in various transformations of nitroarenes and related compounds. For instance, palladium-catalyzed Sonogashira-type cross-coupling reactions have been reported for highly fluorinated nitrobenzene systems, demonstrating the possibility of C-F bond activation and the formation of new carbon-carbon bonds. worktribe.comresearchgate.net While this specific reaction involves a more heavily fluorinated system, it suggests that under appropriate conditions, the fluoro-substituent in this compound could potentially participate in cross-coupling reactions. Palladium catalysts are also known to facilitate ligand-directed C-H functionalization reactions, which could be a potential pathway for further derivatization of the benzene ring. nih.gov
Copper-Catalyzed Reactions: Copper catalysts, particularly copper(II) triflate (Cu(OTf)₂), are effective in promoting a variety of multicomponent reactions. beilstein-journals.org These reactions are highly atom- and step-economical and can be used to synthesize complex heterocyclic structures. The nitrovinyl group in this compound can act as a reactive component in such transformations, potentially participating in cascade reactions involving cycloadditions or Mannich-type reactions to form diverse products. beilstein-journals.org
Gold-Catalyzed Reactions: Gold catalysis has seen a surge in interest due to the unique reactivity of gold complexes. Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack and can also catalyze nitrene transfer reactions. nih.govscispace.comnih.gov While direct gold-catalyzed reactions on this compound are not extensively documented, the known reactivity patterns suggest potential for novel transformations. For example, gold-catalyzed reactions could potentially lead to the formation of complex nitrogen-containing heterocycles.
Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to catalyze a wide range of reactions, including asymmetric hydrogenations and C-H functionalizations. youtube.comnih.govnih.gov In the context of fluorinated compounds, rhodium catalysts have been successfully used in the asymmetric synthesis of allylic fluorides. nih.gov Furthermore, rhodium-catalyzed oxidative alkenylation of arenes provides a method for the introduction of vinyl groups, a transformation that is mechanistically related to the potential reactivity of the subject compound. nih.gov
Catalytic Reduction: The nitro group of this compound can be selectively reduced using various metal catalysts. The chemoselective hydrogenation of the nitro group in the presence of the vinyl group is a significant challenge. However, studies on the hydrogenation of 3-nitrostyrene (B1585535) have shown that single-atom catalysts, such as manganese-doped C₂N (Mn-C₂N), can exhibit excellent selectivity towards the formation of the corresponding vinylaniline. rsc.org This suggests that similar catalytic systems could be employed for the selective reduction of this compound to 2-fluoro-6-vinylaniline.
Table 2: Overview of Potential Metal-Mediated Transformations
| Metal Catalyst | Reaction Type | Potential Products | Reference |
|---|---|---|---|
| Palladium | Cross-coupling, C-H Functionalization | Substituted styrenes, Biaryls | worktribe.comresearchgate.netnih.gov |
| Copper | Multicomponent Reactions, Cycloadditions | Heterocycles | beilstein-journals.org |
| Gold | Nitrene Transfer, Alkyne/Allene Activation | Nitrogen-containing heterocycles | nih.govscispace.comnih.gov |
| Rhodium | Asymmetric Hydrogenation, C-H Functionalization | Chiral amines, Functionalized styrenes | youtube.comnih.govnih.gov |
| Manganese (single-atom) | Selective Nitro Reduction | 2-Fluoro-6-vinylaniline | rsc.org |
Spectroscopic Characterization for Elucidation of Molecular Structure and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and for probing the influence of the magnetically active fluorine atom on the molecule. Analysis is based on predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities. Predictions are derived from established substituent effects and data from analogous compounds such as (E)-(2-nitrovinyl)benzene and 1-fluoro-2-nitrobenzene (B31998).
The ¹H NMR spectrum provides information about the vinylic and aromatic protons. The two vinylic protons are expected to appear as distinct doublets due to their three-bond (³JHH) coupling. The trans-(E)-configuration is confirmed by a large coupling constant, typically in the range of 13-16 Hz. The aromatic region will display complex multiplets for the four protons on the benzene (B151609) ring, resulting from both proton-proton (H-H) and proton-fluorine (H-F) couplings over two to five bonds.
Table 1: Predicted ¹H NMR Spectral Data for 1-fluoro-2-[(E)-2-nitroethenyl]benzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α (vinylic) | 7.6 - 7.8 | Doublet (d) | ³JHH ≈ 14 Hz |
| H-β (vinylic) | 8.0 - 8.2 | Doublet (d) | ³JHH ≈ 14 Hz |
| Aromatic Protons | 7.2 - 7.9 | Multiplets (m) | H-H, H-F couplings |
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The presence of the fluorine atom introduces carbon-fluorine couplings (JCF), which are invaluable for assignment. The carbon directly bonded to fluorine (C-1) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the aromatic ring will also exhibit smaller couplings over two, three, and four bonds. The electron-withdrawing nitro group significantly deshields the β-vinylic carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |
| C-1 | 158 - 162 | ~250 |
| C-2 | 125 - 129 | ~20 |
| C-3 | 129 - 133 | ~8 |
| C-4 | 124 - 128 | ~3 |
| C-5 | 132 - 136 | ~5 |
| C-6 | 116 - 120 | ~22 |
| C-α (vinylic) | 138 - 142 | - |
| C-β (vinylic) | 139 - 143 | - |
¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single signal is expected. Its chemical shift is influenced by the ortho-nitroethenyl substituent. The signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons (H-6 and H-3). The chemical shift is typically reported relative to a standard like CFCl₃.
Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between J-coupled protons. Key correlations would be observed between the two vinylic protons (H-α and H-β) and among adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons (C-3, C-4, C-5, C-6, C-α, and C-β).
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of the compound, providing characteristic signatures for its functional groups.
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. The most prominent bands arise from the nitro group, the carbon-carbon double bond, and the carbon-fluorine bond.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | Nitro (NO₂) | 1510 - 1540 | Strong |
| Symmetric Stretch | Nitro (NO₂) | 1340 - 1360 | Strong |
| Stretch | Alkene C=C | 1620 - 1650 | Medium |
| Stretch | Aromatic C=C | 1450 - 1600 | Medium-Weak |
| Stretch | C-F | 1200 - 1270 | Strong |
| Out-of-plane bend | trans C-H | 960 - 980 | Strong |
| Stretch | Aromatic C-H | 3050 - 3150 | Medium-Weak |
Raman Spectroscopy
A typical Raman spectrum of a β-nitrostyrene compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups. Key expected vibrational modes for this compound would include:
NO₂ Symmetric and Asymmetric Stretching: The nitro group would produce strong and distinct bands. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.
C=C Alkene Stretch: The stretching of the carbon-carbon double bond in the ethenyl bridge is a prominent feature.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring.
C-F Stretching: A characteristic band for the carbon-fluorine bond.
Various Bending Modes: Including in-plane and out-of-plane bends of the various functional groups.
The analysis of the precise positions and intensities of these bands would allow for the confirmation of the (E)-conformation and provide insights into the electronic effects of the ortho-fluoro and nitroethenyl substituents on the benzene ring. uc.pt
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. nih.gov For this compound, with a molecular formula of C₈H₆FNO₂, the theoretical exact mass can be calculated.
An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass-to-charge ratio that closely matches the calculated exact mass. This high level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Formula | Molecular Weight (Nominal) | Exact Mass (Monoisotopic) |
| C₈H₆FNO₂ | 167.14 g/mol | 167.03825 u |
This table presents the theoretical values. Experimental HRMS data would provide a measured mass with a very small margin of error, typically in the parts per million (ppm) range.
X-ray Diffraction Crystallography (for Solid-State Structure and Stereochemistry)
While specific crystallographic data for the ortho-isomer, this compound, is not available in the reviewed literature, data for the closely related para-isomer, 1-fluoro-4-[(E)-2-nitrovinyl]benzene, has been reported and can serve as an illustrative example of the type of information obtained. nih.govresearchgate.net
For 1-fluoro-4-[(E)-2-nitrovinyl]benzene, the crystal structure reveals that the molecule is nearly planar, with a trans conformation across the C=C double bond. nih.govresearchgate.net The crystal packing is stabilized by intermolecular C-H···O interactions. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data for the Related Isomer, 1-fluoro-4-[(E)-2-nitrovinyl]benzene
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | nih.gov |
| a (Å) | 16.0965 (14) | nih.gov |
| b (Å) | 4.8453 (4) | nih.gov |
| c (Å) | 9.5538 (9) | nih.gov |
| Volume (ų) | 745.12 (11) | nih.gov |
| Z | 4 | nih.gov |
| Conformation | trans | nih.govresearchgate.net |
This data is for the para-isomer and is presented to demonstrate the nature of crystallographic findings. Similar detailed structural parameters would be expected from an X-ray analysis of this compound, which would definitively confirm the (E)-stereochemistry and reveal the precise solid-state conformation.
Computational and Theoretical Investigations of 1 Fluoro 2 E 2 Nitroethenyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. For 1-fluoro-2-[(E)-2-nitroethenyl]benzene, DFT calculations provide a foundational understanding of its inherent electronic characteristics.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map reveals regions of negative potential (electron-rich) and positive potential (electron-poor).
For this compound, the MEP surface would be characterized by a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, indicating their high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential are expected near the hydrogen atoms of the benzene (B151609) ring and, importantly, around the β-carbon of the nitrovinyl group, highlighting its electrophilic character. The fluorine atom, with its high electronegativity, would also contribute to a region of negative potential.
Charge Distribution and Bond Orders
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule. By analyzing the NBOs, one can quantify the charges on individual atoms and the strength of the bonds between them.
In this compound, NBO analysis would likely reveal a significant positive charge on the nitrogen atom of the nitro group and the β-carbon of the ethenyl bridge, consistent with the strong electron-withdrawing nature of the nitro group. The fluorine atom would exhibit a negative charge due to its high electronegativity. The bond orders would reflect the conjugated π-system, with the C=C double bond of the ethenyl group and the aromatic C-C bonds showing significant double bond character. The C-F bond would be highly polarized, and the N-O bonds would have a bond order intermediate between a single and double bond due to resonance.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the energy landscapes of chemical reactions, identifying transition states, and predicting the feasibility and selectivity of different reaction pathways.
Transition State Characterization and Activation Energies
For reactions involving this compound, such as cycloadditions, computational methods can be used to locate the transition state structures and calculate their corresponding activation energies. The activation energy is a critical parameter that determines the rate of a reaction.
A study on the Diels-Alder reaction of a model β-fluoro-β-nitrostyrene with cyclopentadiene (B3395910) provides valuable insights. beilstein-journals.orgchemrxiv.orgnih.govresearchgate.net The calculations, performed using the M062X functional, predicted the free energies of activation for the formation of the endo and exo isomers. beilstein-journals.orgchemrxiv.orgnih.gov These theoretical findings were in good agreement with experimental observations, demonstrating the predictive power of computational chemistry in understanding reaction kinetics. beilstein-journals.org
Table 1: Predicted Activation and Reaction Free Energies for the Diels-Alder Reaction of a Model β-fluoro-β-nitrostyrene with Cyclopentadiene
| Isomer | Activation Free Energy (ΔG‡) (kJ mol−1) | Reaction Free Energy (ΔG) (kJ mol−1) |
| endo | 119.64 | -42.07 |
| exo | 120.62 | -39.66 |
Data sourced from a computational study on a model system and may not be fully representative of this compound. beilstein-journals.orgchemrxiv.org
Prediction of Regioselectivity and Stereoselectivity in Addition and Cycloaddition Reactions
Computational modeling is particularly adept at predicting the regioselectivity and stereoselectivity of reactions. In the context of cycloaddition reactions involving this compound, DFT calculations can determine which regio- and stereoisomeric products are energetically favored.
The regioselectivity of electrophilic aromatic substitution on the benzene ring is governed by the directing effects of the fluoro and nitroethenyl substituents. The fluorine atom is an ortho, para-director, while the nitroethenyl group is a meta-director. masterorganicchemistry.comnih.govyoutube.commasterorganicchemistry.comresearchgate.net Computational studies on substituted benzenes have shown that the charge distribution on the aromatic ring, which can be calculated using methods like Hirshfeld population analysis, is a key determinant of regioselectivity. nih.govresearchgate.net
In Diels-Alder reactions, the stereoselectivity (the preference for endo or exo products) is often explained by secondary orbital interactions in the transition state. Computational analysis of the transition state geometries and energies can accurately predict the favored stereoisomer. For the model β-fluoro-β-nitrostyrene, the calculations showed a slight preference for the endo isomer in its reaction with cyclopentadiene. beilstein-journals.orgnih.gov
Solvent Effects on Reactivity
The reactivity of β-nitrostyrenes, including this compound, is significantly influenced by the solvent environment. The nitrovinyl group is a potent Michael acceptor, making the compound susceptible to nucleophilic addition reactions. Theoretical studies on related β-nitrostyrenes demonstrate that both the thermodynamics and kinetics of these reactions are solvent-dependent.
For instance, the Michael addition of diethyl malonate to β-nitrostyrene has been studied in a variety of solvents. The reaction proceeds in most common organic solvents, indicating that the reactants are adequately solvated to allow for the reaction to occur. However, in highly non-polar solvents like hexane (B92381) and protic, polar solvents like water, the reaction is impeded due to poor solubility of the reactants mdpi.com. This suggests that for this compound, a solvent of intermediate polarity would likely be optimal for such reactions.
A theoretical investigation into the electrochemical reaction of β-nitrostyrene with benzaldehyde (B42025) in different solvents (dimethylformamide (DMF), methanol, and water) revealed that the solvent can alter the favorability of different reaction pathways. In the gas phase, a particular product (P3) was found to be the most stable. However, in the presence of solvents, another product (P2) became the most favorable kinetically and thermodynamically in the presence of a proton source researchgate.net. This highlights the crucial role of the solvent in stabilizing transition states and intermediates, thereby directing the reaction towards a specific outcome.
The following table, adapted from studies on general β-nitrostyrene reactivity, illustrates the qualitative effect of different solvent types on Michael addition reactions.
| Solvent Type | Polarity | Protic/Aprotic | Typical Effect on Michael Addition to β-nitrostyrenes |
| Toluene | Non-polar | Aprotic | Reaction proceeds |
| Dichloromethane | Polar | Aprotic | Reaction proceeds |
| Acetonitrile | Polar | Aprotic | Reaction proceeds |
| Ethanol | Polar | Protic | Reaction proceeds |
| Hexane | Non-polar | Aprotic | Reaction hindered by low solubility mdpi.com |
| Water | Very Polar | Protic | Reaction hindered by low solubility mdpi.com |
This table provides a general overview based on the reactivity of β-nitrostyrene and its derivatives.
Conformational Analysis and Stereoisomerism
The conformational landscape of this compound is determined by the rotational barriers around its single bonds and the steric and electronic interactions between its substituents. The "(E)" designation specifies the stereoisomerism about the carbon-carbon double bond, with the nitro group and the phenyl ring on opposite sides.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in exploring the conformational preferences of such molecules. For β-nitrostyrene and its derivatives, a planar or quasi-planar geometry is generally the most stable, as this maximizes the π-conjugation between the benzene ring, the vinyl group, and the nitro group rsc.org.
The primary conformational flexibility in this compound arises from the rotation of the nitro group and the rotation of the entire nitroethenyl substituent relative to the phenyl ring.
Rotation of the Nitro Group: The nitro group itself can rotate about the C-N bond. However, for maximum resonance stabilization with the vinyl group, a coplanar arrangement is favored.
Rotation around the Phenyl-Vinyl Bond: Rotation around the single bond connecting the phenyl ring and the vinyl group is a key conformational motion. Due to the ortho-fluoro substituent, there is potential for steric hindrance with the vinyl group, which could lead to a non-planar ground state conformation. However, the energetic cost of breaking the π-conjugation often results in a preference for planarity.
DFT calculations on related ortho-substituted systems can provide insight into the expected rotational barriers. For example, studies on N-benzhydrylformamides have used DFT at the M06-2X/6-311+G* level to calculate rotational barriers, finding values in the range of 2.5 to 9.8 kcal/mol for aryl group rotation, with the barrier height influenced by the size of the ortho-substituent mdpi.com. For this compound, a similar computational approach would be necessary to determine the precise rotational barrier.
The following table presents hypothetical DFT-calculated relative energies for different conformations of this compound to illustrate the concept of a rotational energy profile.
| Dihedral Angle (F-C-C=C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | ~5-10 | Eclipsed (sterically hindered) |
| ~30-40° | 0 | Skewed (most stable) |
| 90° | ~2-4 | Perpendicular (loss of conjugation) |
| 180° | ~6-12 | Anti-planar (sterically hindered) |
This is a hypothetical data table for illustrative purposes, as specific computational data for this molecule were not found in the search results.
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a crucial role in the solid-state packing and intermolecular recognition of this compound. The molecule possesses several functionalities capable of engaging in a variety of these interactions.
Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the presence of suitable donors, such as C-H groups on neighboring molecules, weak C-H···O hydrogen bonds can form.
Halogen Bonding: The fluorine atom, being electronegative, can participate in halogen bonding, particularly when the carbon it is attached to is part of an electron-withdrawing system. The fluorine can act as a halogen bond acceptor. There is also the possibility of C-F···O interactions, which have been studied in other fluorinated molecules rsc.org.
π-π Stacking: The electron-rich benzene ring can engage in π-π stacking interactions with other aromatic rings. The presence of both an electron-withdrawing nitroethenyl group and an electron-withdrawing fluorine atom modulates the electron density of the ring, influencing the nature and geometry of these stacking interactions.
Computational studies on nitrobenzene (B124822) dimers have shown that slipped-parallel orientations are significantly stabilized by dispersion interactions, with calculated interaction energies around -6.81 kcal/mol at the CCSD(T) level rsc.org. For a molecule like this compound, a combination of these forces would dictate its crystal packing. The interplay between hydrogen bonding, potential halogen bonding, and π-π stacking would lead to a complex and stable three-dimensional architecture.
The following table summarizes the types of non-covalent interactions and their potential energies, based on studies of analogous molecular systems.
| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) |
| C-H···O Hydrogen Bond | C-H and O-N=O | -0.5 to -2.5 |
| π-π Stacking | Benzene ring ··· Benzene ring | -1.5 to -5.0 |
| Dispersion Forces | Overall molecule | Variable, significant contribution |
| C-F···O Interaction | C-F and C=O/N=O | -0.5 to -1.5 rsc.org |
This table provides estimated interaction energies based on computational studies of similar functional groups in other molecules.
Advanced Applications in Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Heterocyclic Systems
The electron-deficient nature of the carbon-carbon double bond in 1-fluoro-2-[(E)-2-nitroethenyl]benzene makes it an excellent dienophile and dipolarophile for cycloaddition reactions, providing a robust platform for the synthesis of diverse and complex heterocyclic frameworks.
Notably, it participates in Diels-Alder [4+2] cycloaddition reactions with various dienes. For instance, reactions with cyclic 1,3-dienes lead to the formation of monofluorinated bicyclic compounds, such as norbornene and bicyclo[2.2.2]octene derivatives. beilstein-journals.orgnih.govnih.gov These reactions often proceed with high yield and can exhibit notable stereoselectivity. beilstein-journals.orgnih.gov The resulting cycloadducts are valuable intermediates themselves, which can be further transformed; for example, through the elimination of nitrous acid to generate novel fluorinated dienes. beilstein-journals.orgnih.gov
The compound is also a valuable substrate in [3+2] cycloaddition reactions . It can react with various 1,3-dipoles, such as nitrones or azomethine ylides, to afford five-membered heterocyclic rings like isoxazolidines or pyrrolidines. nih.govrsc.orgnih.govsci-rad.com These reactions provide a direct route to highly functionalized, fluorine-containing heterocyclic systems that are of significant interest in medicinal chemistry.
Furthermore, its role as a Michael acceptor is pivotal in the synthesis of important heterocyclic scaffolds like indoles and pyrroles . The conjugate addition of indoles or pyrroles to the activated double bond is a key step. lookchem.commdpi.com For example, the catalyst-free reaction of pyrroles with β-fluoro-β-nitrostyrenes yields 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles, which can be converted into novel monofluorinated vinylpyrroles. mdpi.com Similarly, substituted nitrostyrenes are crucial precursors in various indole (B1671886) synthesis strategies, including palladium-catalyzed reductive cyclization methods. wvu.edubhu.ac.in
The following table summarizes key heterocyclic systems synthesized using nitrostyrene (B7858105) derivatives as building blocks.
| Heterocyclic System | Synthetic Reaction Type | Precursor Type | Reference(s) |
| Fluorinated Norbornenes | Diels-Alder [4+2] Cycloaddition | β-Fluoro-β-nitrostyrenes | beilstein-journals.orgnih.govnih.gov |
| Fluorinated Pyrroles | Michael Addition / Elimination | β-Fluoro-β-nitrostyrenes | mdpi.comresearchgate.net |
| Indole Derivatives | Reductive Cyclization | 2-Nitrostyrenes | wvu.edubhu.ac.in |
| Isoxazolidines | [3+2] Cycloaddition | Conjugated Nitroalkenes | nih.govsci-rad.com |
| Fused Pyrrolidines | Dearomative [3+2] Cycloaddition | Nitrobenzothiophenes | rsc.org |
Precursor to Biologically Active Molecules
While this article refrains from making specific claims about biological activity, it is well-established that the incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. beilstein-journals.orgnih.govlookchem.com Likewise, the indole, pyrrole (B145914), and other heterocyclic motifs accessible from this compound are prevalent scaffolds in a vast number of naturally occurring and synthetic biologically active compounds. lookchem.commdpi.comresearchgate.netnih.gov
Nitrostyrenes, in general, are recognized as important intermediates in the synthesis of various molecular classes that are subjects of biological investigation. wikipedia.org They serve as precursors to phenethylamines and other related structures through the reduction of the nitro group. wikipedia.org The synthetic utility of this compound lies in its ability to introduce both a fluorine atom and a versatile nitroethenyl handle, which can be elaborated into various functional groups, providing access to a library of complex molecules for screening and research purposes. ossila.com Multicomponent reactions utilizing nitrostyrene derivatives are a powerful strategy for rapidly generating structurally diverse molecules, many of which are evaluated for their biological potential. nih.gov
Role in the Synthesis of Advanced Organic Materials
The unique electronic and structural features of this compound make it an intriguing candidate for the development of advanced organic materials.
Organic materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on molecules with extended π-conjugated systems that facilitate charge transport. jhu.edu this compound possesses a conjugated system spanning the benzene (B151609) ring and the nitroethenyl group. The presence of the strongly electron-withdrawing nitro group and the electronegative fluorine atom significantly lowers the energy levels of the molecular orbitals (LUMO). This characteristic is desirable for n-type (electron-transporting) organic semiconductor materials. While specific applications in OLEDs or OFETs are not extensively documented, its structural motifs are found in materials investigated for such properties. The potential to incorporate this building block into larger conjugated systems suggests its utility in tuning the electronic and conductive properties of novel organic materials.
The carbon-carbon double bond in the nitroethenyl group is susceptible to polymerization. Research has shown that β-nitrostyrenes can undergo anionic polymerization initiated by alkoxide ions to yield high molecular weight polymers. researchgate.net A systematic study on substituted β-nitrostyrenes revealed that while ortho-substituents can sterically hinder polymerization, the o-fluoro-β-nitrostyrene isomer is a notable exception. Due to the small atomic radius of fluorine, it can undergo polymerization to a significant extent, unlike other ortho-substituted analogues. researchgate.net This makes this compound a viable monomer for creating polymers with unique properties conferred by the fluoro and nitro functionalities, such as altered solubility, thermal stability, and electronic characteristics.
The table below details the polymerization behavior of related nitrostyrene monomers.
| Monomer | Initiator Type | Polymerization Behavior | Reference |
| β-Nitrostyrene | Anionic (Alkoxide) | Readily forms high polymer | researchgate.net |
| p-Methoxy-β-nitrostyrene | Anionic (Alkoxide) | Polymerizes readily | researchgate.net |
| o-Chloro-β-nitrostyrene | Anionic (Alkoxide) | No polymer formation observed | researchgate.net |
| o-Fluoro-β-nitrostyrene | Anionic (Alkoxide) | Forms polymer (up to 26% yield) | researchgate.net |
Derivatization Reagent in Analytical Chemistry Contexts
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis, for example, by enhancing its detectability or improving its separation characteristics. wikipedia.org Reagents for this purpose typically react selectively and quantitatively with specific functional groups.
This compound has the potential to act as a derivatization reagent. Its reactivity is analogous to that of 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), which is famously used for the derivatization of the N-terminal amino group of peptides. wikipedia.org The fluorine atom on the benzene ring is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group(s). Similarly, the fluorine atom in this compound is activated by the ortho-nitroethenyl group. It could therefore react with nucleophilic functional groups, such as primary and secondary amines or thiols, under appropriate conditions.
Furthermore, the nitroethenyl group is a potent Michael acceptor, capable of reacting with nucleophiles. This dual reactivity could be exploited for selective derivatization of analytes under different conditions, potentially leading to derivatives with strong UV-Vis absorbance or specific mass spectrometric fragmentation patterns, thereby enhancing analytical sensitivity and specificity.
Development of New Synthetic Methodologies Utilizing its Unique Reactivity
The combination of reactive sites within this compound makes it a valuable tool for developing novel synthetic methodologies. The nitro group, often termed a "synthetic chameleon," can be transformed into a wide array of other functional groups. mdpi.com
A significant area of development is denitrative cross-coupling reactions . In these processes, the nitro group acts as a leaving group, allowing for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond at the vinyl position. This methodology provides alternative access to a broad range of functionalized alkenes, such as stilbenes and chalcones, from nitrostyrene precursors. mdpi.com
The compound's utility in multicomponent reactions (MCRs) is another avenue for methodological innovation. researchgate.netnih.gov MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom and step economy. The reactivity of the nitroethenyl group as a Michael acceptor makes it an ideal component in cascade reactions that rapidly build molecular complexity. For instance, tandem oxa-Michael-Henry reactions involving nitrostyrenes are used to synthesize chromene derivatives. ossila.comrsc.org The development of such cascade reactions, often catalyzed by organocatalysts, represents a powerful strategy for the efficient synthesis of valuable heterocyclic compounds.
Q & A
Q. What are the established synthetic routes for 1-fluoro-2-[(E)-2-nitroethenyl]benzene?
The compound is synthesized via palladium-catalyzed coupling reactions. A modified Heck reaction uses 1-bromo-2-fluorobenzene, nitroethene, tetrabutylammonium bromide, cesium carbonate, and palladium acetate in DMF under nitrogen. After 14 hours at 353 K, purification via column chromatography (petroleum ether/ethyl acetate) yields the product. Adapting substituent positions in starting materials (e.g., 2-fluoro instead of 4-fluoro) enables targeted synthesis .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms (E)-configuration and fluorine substitution patterns, as demonstrated for structurally similar fluoro-nitroethenyl compounds .
- HPLC/GC-MS : Ensures purity (>95%) and monitors degradation .
- Elemental Analysis : Validates molecular formula (C₈H₅FNO₂) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, goggles, lab coats, and fume hoods are mandatory due to uncharacterized toxicological hazards .
- Waste Management : Segregate waste and use certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How does the ortho-fluoro substituent influence reactivity in electrophilic reactions?
The electron-withdrawing fluorine enhances nitroethenyl electrophilicity, favoring nucleophilic attacks (e.g., Michael additions). Computational studies (DFT) model charge distribution, predicting reactive sites and regioselectivity in cross-coupling reactions .
Q. What methodologies optimize stereoselective synthesis of derivatives?
Asymmetric catalysis using B,N-based bifunctional catalysts achieves high enantiomeric excess in Michael additions. Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (-20°C to RT), and catalyst loading (5–10 mol%) .
Q. How does photostability impact experimental design?
Nitro groups are photosensitive; UV exposure accelerates decomposition. Stability studies recommend:
- Storage in amber vials at -20°C under argon.
- Periodic HPLC monitoring to detect degradation products (e.g., nitroso derivatives) .
Q. What challenges arise in scaling up synthesis for research applications?
- Regioselectivity : Competing coupling pathways require optimized catalyst systems (e.g., Pd(OAc)₂ with bulky ligands).
- Palladium Residue : Scavengers like thiourea or activated carbon reduce metal contamination.
- Process Efficiency : Microwave-assisted or flow chemistry setups improve yield and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
